molecular formula C7H6Cl2O3S B2707783 4-Chloro-2-methoxybenzene-1-sulfonyl chloride CAS No. 612541-13-6

4-Chloro-2-methoxybenzene-1-sulfonyl chloride

Cat. No.: B2707783
CAS No.: 612541-13-6
M. Wt: 241.08
InChI Key: JIFZOSWXWRNSFB-UHFFFAOYSA-N
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Description

4-Chloro-2-methoxybenzene-1-sulfonyl chloride is an organic compound with the molecular formula C7H6Cl2O3S and a molecular weight of 241.09 g/mol . It is a sulfonyl chloride derivative, which is commonly used in organic synthesis and various chemical reactions. This compound is known for its reactivity and is often utilized as an intermediate in the preparation of other chemical substances.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-methoxybenzene-1-sulfonyl chloride typically involves the chlorination of 2-methoxybenzenesulfonyl chloride. The reaction is carried out under controlled conditions to ensure the selective introduction of the chlorine atom at the desired position on the benzene ring . The reaction conditions often include the use of chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) in the presence of a suitable solvent like dichloromethane (CH2Cl2).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes using similar chlorinating agents. The reaction is typically conducted in a continuous flow reactor to ensure efficient production and high yield. The product is then purified through distillation or recrystallization to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-methoxybenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Solvents: Dichloromethane, tetrahydrofuran (THF)

    Catalysts: Base catalysts such as triethylamine (TEA) or pyridine

Major Products Formed

    Sulfonamides: Formed by the reaction with amines

    Sulfonate Esters: Formed by the reaction with alcohols

    Sulfonothioates: Formed by the reaction with thiols

    Sulfonic Acids: Formed by hydrolysis

Scientific Research Applications

Comparison with Similar Compounds

Biological Activity

4-Chloro-2-methoxybenzene-1-sulfonyl chloride, also known as 4-chloro-2-methoxybenzenesulfonyl chloride, is an important sulfonyl chloride compound with various applications in biological and medicinal chemistry. Its unique chemical structure allows it to interact with biological molecules, making it a subject of interest for researchers studying enzyme inhibition, drug development, and synthetic organic chemistry.

The molecular formula of this compound is C7H6ClO2SC_7H_6ClO_2S, with a molecular weight of approximately 192.64 g/mol. The compound features a sulfonyl chloride functional group, which is known for its reactivity towards nucleophiles.

PropertyValue
Molecular FormulaC₇H₆ClO₂S
Molecular Weight192.64 g/mol
IUPAC Name4-chloro-2-methoxybenzenesulfonyl chloride
SMILESClC1=CC(=C(C=C1)S(=O)(=O)Cl)OC

The biological activity of this compound primarily stems from its ability to form covalent bonds with nucleophilic sites in enzymes. This reactivity can lead to irreversible inhibition of enzyme activity, particularly in serine proteases and other enzymes with nucleophilic active sites. The sulfonyl chloride group can react with amino acids such as serine or cysteine, modifying their function and potentially leading to therapeutic effects or toxicity depending on the target enzyme .

Enzyme Inhibition

Research has shown that compounds like this compound can serve as potent inhibitors for various enzymes. For example, studies have indicated its effectiveness in inhibiting sulfonyl fluoride-sensitive enzymes, which are crucial in several biochemical pathways . The inhibition mechanism involves the formation of a stable covalent bond between the sulfonyl chloride and the enzyme's active site.

Case Studies

  • Enzyme Inhibition Study : A study conducted by Wei et al. (2016) explored the use of sulfonyl chlorides in enzyme inhibition assays. The results indicated that compounds with similar structures exhibited significant inhibition against serine proteases, suggesting potential therapeutic applications in diseases where these enzymes are dysregulated .
  • Anticancer Evaluation : In a comprehensive evaluation involving multiple tumor cell lines, related sulfonamide derivatives were tested for their cytotoxic effects. Although this compound was not directly evaluated, the findings provide insight into the potential efficacy of structurally related compounds in cancer therapy .

Research Findings

Recent findings highlight the importance of substituent groups on the benzene ring in modulating biological activity. For instance, electron-withdrawing groups can enhance the reactivity of sulfonyl chlorides towards nucleophiles, thereby increasing their inhibitory potential against target enzymes .

Properties

IUPAC Name

4-chloro-2-methoxybenzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2O3S/c1-12-6-4-5(8)2-3-7(6)13(9,10)11/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIFZOSWXWRNSFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Cl)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

612541-13-6
Record name 4-chloro-2-methoxybenzene-1-sulfonyl chloride
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